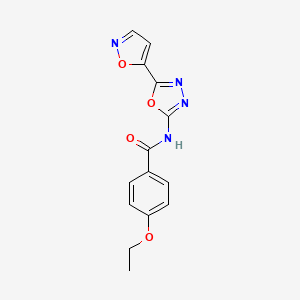

4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isoxazol-5-yl group at position 5 and a benzamide moiety at position 2, further modified by an ethoxy group on the benzamide ring. This compound belongs to a class of 1,3,4-oxadiazoles, which are known for their diverse bioactivities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-2-20-10-5-3-9(4-6-10)12(19)16-14-18-17-13(21-14)11-7-8-15-22-11/h3-8H,2H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMDGNCHWFUIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative.

Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole rings with the benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of 1,3,4-oxadiazoles and isoxazoles known for their biological activity. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial , anticonvulsant , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Studies have shown that 1,3,4-oxadiazole derivatives possess potent antimicrobial properties. For instance, compounds synthesized from 1,3,4-oxadiazoles have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The evaluation revealed that certain derivatives exhibited strong antibacterial activity at concentrations of 100 µg/mL .

Anticonvulsant Properties

Research also highlights the anticonvulsant potential of oxadiazole derivatives. In particular, compounds with specific substitutions were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated promising anticonvulsant activity in certain derivatives .

Anticancer Efficacy

Recent investigations into the anticancer properties of oxadiazole derivatives have demonstrated their effectiveness against various cancer cell lines. For example, a study focusing on glioblastoma cells showed that specific compounds induced significant apoptosis, indicating their potential as anticancer agents .

Pharmacological Insights

The pharmacological profile of 4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide suggests it may act through multiple mechanisms. The presence of the isoxazole moiety enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes.

Agricultural Applications

Beyond medicinal uses, compounds like 4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide are being explored for agricultural applications. Their potential as pesticides or herbicides stems from their bioactivity against plant pathogens and pests.

Bioactivity Against Plant Pathogens

Research has indicated that oxadiazole derivatives can exhibit fungicidal properties. Their effectiveness against fungal pathogens could be leveraged in agricultural settings to protect crops from diseases .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure is closely related to several synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives (Table 1). Key differences lie in substituents on the heterocyclic ring and benzamide group:

- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): Replaces the oxadiazole with a thiadiazole ring and introduces a phenyl group.

- LMM5 and LMM11 : Feature sulfamoyl and furan/methoxyphenyl substituents on the benzamide, linked to antifungal activity against C. albicans .

- N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide : Substitutes oxadiazole with thiadiazole and lacks the isoxazolyl group. The ethoxy group here improves crystallinity, as evidenced by its well-defined melting point (180°C) .

Spectroscopic Characteristics

- IR Spectroscopy : All analogs show characteristic C=O stretches near 1680–1617 cm⁻¹, consistent with benzamide and heterocyclic carbonyl groups. Thiadiazole derivatives (e.g., 6 ) display additional C=N stretches at ~1606 cm⁻¹ .

- NMR Spectroscopy : The ethoxy group in N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide generates distinct signals at δ 4.4 (q, CH₂) and δ 1.4 (t, CH₃), while isoxazolyl protons in 6 appear as doublets at δ 7.95–8.13 .

Data Tables

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Table 2: Enzyme Inhibition Profiles of Selected Oxadiazoles

| Compound | α-Glucosidase IC₅₀ (µM) | BChE IC₅₀ (µM) | LOX IC₅₀ (µM) |

|---|---|---|---|

| 8q | 49.71 ± 0.19 | - | - |

| 8g | - | 31.62 ± 0.16 | - |

| 8b | - | - | 99.30 ± 2.89 |

| Acarbose | 38.25 ± 0.12 | - | - |

Biological Activity

4-Ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzamides and incorporates both isoxazole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of 4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and isoxazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| Compound A | 25 | 49 |

| Compound B | 50 | 76 |

| 4-Ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | TBD | TBD |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro tests have shown that it can inhibit the growth of several fungal strains, including those responsible for plant diseases. For example, certain oxadiazole derivatives demonstrated effective inhibition against Botrytis cinerea , with EC50 values indicating strong fungicidal activity .

Table 2: Antifungal Activity Against Various Strains

| Fungal Strain | EC50 (µg/mL) |

|---|---|

| Botrytis cinerea | 14.44 |

| Fusarium graminearum | <25 |

| Thanatephorus cucumeris | No activity |

The biological activity of 4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets within microbial cells. The compound may inhibit key enzymes involved in metabolic pathways or disrupt cellular processes such as cell division in bacteria by targeting proteins like FtsZ .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on MRSA : A derivative similar to 4-ethoxy-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls .

- Zebrafish Model : Toxicity and efficacy were assessed using a zebrafish embryo model. The study found that while some derivatives exhibited low toxicity at therapeutic doses, they also demonstrated substantial antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.